UQCRB-Mediated HIF-1α Inhibition: A Direct Potency Comparison with Bulky and Unsubstituted Analogs
In a direct, head-to-head comparison within the same HIF-1α stabilization assay in HepG2 cells, the 4-ethyl-substituted compound (1b) demonstrates a specific, moderate inhibitory potency that clearly differentiates it from its closest in-class analogs [1]. Its IC₅₀ of >20 μM serves as a baseline for this scaffold, with bulkier substituents yielding progressively greater potency [1].
| Evidence Dimension | HIF-1α Inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | >20 μM |
| Comparator Or Baseline | 4-Methylphenyl analog (1a): >20 μM; 4-tert-Butylphenyl analog (1c): 5 μM; 4-Biphenyl analog (1f): 2.5 μM |
| Quantified Difference | The ethyl analog is >4-fold less potent than the tert-butyl analog and >8-fold less potent than the biphenyl analog. |
| Conditions | HepG2 cell line, HIF-1α protein level measured by Western blot, hypoxia (1% O₂) exposure. |
Why This Matters
This quantitative difference confirms that the 4-ethyl derivative is a distinct chemical probe for studying the lower range of UQCRB inhibitory activity, enabling a more complete SAR picture than the more potent, bulkier analogs alone.
- [1] Jung, H.J.; Cho, M.; Kim, Y.; Han, G.; Kwon, H.J. Development of a novel class of mitochondrial ubiquinol-cytochrome c reductase binding protein (UQCRB) modulators as promising antiangiogenic leads. J. Med. Chem. 2014, 57, 7990-7998. DOI: 10.1021/jm500863j. View Source
